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Compound of Interest

N-Benzyltetrahydro-2H-pyran-4-
Compound Name:
amine

Cat. No.: B1289214

An Application Note on the Spectroscopic Analysis of N-Benzyltetrahydro-2H-pyran-4-amine
Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the spectroscopic characterization of N-
Benzyltetrahydro-2H-pyran-4-amine (Molecular Formula: C12H17NO, Molecular Weight:
191.27 g/mol )[1]. The protocols and expected data for Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented to facilitate its
unambiguous identification and structural confirmation. The methodologies are designed for
standard analytical laboratories.

Predicted Spectroscopic Data and Interpretation

While a comprehensive experimental dataset for this specific molecule is not readily available
in public literature, the expected spectroscopic data can be reliably predicted based on the
well-established principles of NMR, IR, and MS for its constituent functional groups: a benzyl
group, a secondary amine, and a tetrahydropyran ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The hydrogens on carbons adjacent to the nitrogen and oxygen atoms are expected
to be deshielded and appear further downfield in the tH NMR spectrum.[2][3]
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Table 1: Predicted *H NMR Data (500 MHz, CDClIs)

Chemical Shift (6,

Multiplicity Integration Assignment

ppm)

~7.25-7.40 m 5H Aromatic (CeH5s)

~3.85 S 2H Benzylic (Ar-CH2)
Tetrahydropyran (O-

~3.95-4.05 ddd 2H yaropy (
CHZe)
Tetrahydropyran (O-

~3.35-3.45 td 2H yaropy (
CHza)
Tetrahydropyran (CH-

~2.80-2.90 m 1H yaropy (
N)
Tetrahydropyran (C-

~1.90-2.00 m 2H yaropy (
CHz2-C)e
Tetrahydropyran (C-

~150-1.60 m 2H yaropy (
CHZ-C)a

~1.70 brs 1H Amine (NH)

Note: (e) denotes equatorial, (a) denotes axial protons. The N-H signal may be broad and its

chemical shift is highly dependent on concentration and solvent.[3]

Table 2: Predicted 13C NMR Data (125 MHz, CDCls)
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Chemical Shift (6, ppm) Assignment

~140.0 Aromatic (Quaternary C)

~128.5 Aromatic (CH)

~128.2 Aromatic (CH)

~127.0 Aromatic (CH)

~67.5 Tetrahydropyran (O-CH2)

~52.0 Benzylic (Ar-CHz)

~50.0 Tetrahydropyran (CH-N)

~33.0 Tetrahydropyran (CH2 adjacent to CH-N)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For N-
Benzyltetrahydro-2H-pyran-4-amine, key absorptions will include the N-H stretch of the
secondary amine, C-O-C stretch of the ether, and various C-H stretches.[4]

Table 3: Predicted IR Absorption Bands
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Wavenumber . . . .
( 1 Intensity Vibration Type Functional Group
cm-
~ 3350 - 3310 Weak-Medium N-H Stretch Secondary Amine
~ 3100 - 3000 Medium C-H Stretch Aromatic
~ 3000 - 2850 Medium-Strong C-H Stretch Aliphatic (CHz, CH)
~ 1600, ~1495, ~1450 Medium-Weak C=C Stretch Aromatic Ring
~ 1250 - 1020 Strong C-N Stretch Aliphatic Amine
~ 1100 Strong C-O-C Stretch Ether
~ 910 - 665 Broad, Strong N-H Wag Secondary Amine
C-H Out-of-plane Monosubstituted
~740,~ 700 Strong
Bend Benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The molecular ion peak for a compound with one nitrogen atom is expected to
be an odd number (the Nitrogen Rule).[5] The fragmentation is dominated by cleavage alpha to
the nitrogen atom and benzylic cleavage.[5][6]

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z lon Description

192.14 [M+H]* Protonated Molecular lon

173.05 [C11HeS]* Loss of CHsNHz (hypothetical)
Alpha-cleavage, loss of

106.08 [C7HsN]* _
tetrahydropyran ring
Tropylium ion, from cleavage

91.05 [C7HA]*

of the benzylic C-N bond
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Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for spectroscopic analysis and the
predicted fragmentation of the target molecule.
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Sample Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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